

# 1-(3-Chloropropyl)pyrrolidine CAS number 39743-20-9 properties

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## Compound of Interest

Compound Name: 1-(3-Chloropropyl)pyrrolidine

Cat. No.: B1588886

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An In-Depth Technical Guide to **1-(3-Chloropropyl)pyrrolidine** (CAS: 39743-20-9) for Chemical Synthesis and Drug Discovery

## Executive Summary

**1-(3-Chloropropyl)pyrrolidine** is a bifunctional organic compound featuring a saturated five-membered pyrrolidine ring and a reactive 3-chloropropyl side chain. This unique structure renders it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. The pyrrolidine moiety is a prevalent scaffold in numerous biologically active molecules, prized for its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a key binding element for various biological targets.<sup>[1]</sup> The terminal alkyl chloride provides a reactive handle for introducing the pyrrolidinylpropyl group into larger molecular frameworks via nucleophilic substitution reactions.<sup>[2]</sup> This guide offers a comprehensive overview of the compound's properties, a detailed synthesis protocol, insights into its chemical reactivity, and essential safety and handling procedures for laboratory and research professionals.

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of **1-(3-Chloropropyl)pyrrolidine** are fundamental to its application and handling. It typically presents as a colorless to pale yellow liquid with a characteristic amine-like odor.<sup>[2][3]</sup> Its moderate polarity, imparted by the tertiary amine of the pyrrolidine ring, allows for solubility in a range of organic solvents.<sup>[2]</sup>

Table 1: Physicochemical Properties of **1-(3-Chloropropyl)pyrrolidine**

Property	Value	Source(s)
CAS Number	39743-20-9	[3][4]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> ClN	[3][4]
Molecular Weight	147.65 g/mol	[3][4]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	88-89 °C at 22 Torr; 95 °C at 30 mmHg	[3]
Density	1.016 g/cm <sup>3</sup> (predicted)	[3][4]
pKa	10.10 ± 0.20 (Predicted)	[3]
Topological Polar Surface Area (TPSA)	3.2 Å <sup>2</sup>	[5]
InChI Key	SPRTXTPFQKHSBG-UHFFFAOYSA-N	[4]

For unambiguous identification and quality control, spectroscopic analysis is essential. Standard techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of **1-(3-Chloropropyl)pyrrolidine**.<sup>[6]</sup> The <sup>1</sup>H NMR spectrum of its hydrochloride salt is well-documented and serves as a reliable reference.<sup>[7]</sup>

## Synthesis and Purification

The most common and straightforward synthesis of **1-(3-Chloropropyl)pyrrolidine** involves the direct N-alkylation of pyrrolidine with a suitable 3-carbon electrophile.

## Core Synthetic Rationale

The synthesis leverages the nucleophilic character of the secondary amine in the pyrrolidine ring. It attacks an electrophilic carbon, displacing a leaving group to form a new carbon-nitrogen bond. A common and effective alkylating agent for this purpose is 1-bromo-3-

chloropropane. The bromine atom is a more labile leaving group than chlorine, ensuring that the initial alkylation occurs preferentially at the bromine-bearing carbon. An excess of pyrrolidine is typically used to act as both the nucleophile and a base to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.

## Detailed Synthesis Protocol

The following protocol is adapted from established laboratory procedures.<sup>[3]</sup>

### Step 1: Reaction Setup

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3-chloropropane (1.18 mol) in 200 ml of diethyl ether.
- Cool the solution to 0°C using an ice bath.

### Step 2: Nucleophilic Addition

- Slowly add pyrrolidine (2.36 mol, 2 equivalents) to the cooled solution via the dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. A white precipitate of pyrrolidinium bromide will form.

### Step 3: Workup and Extraction

- Remove the pyrrolidinium bromide solid by filtration.
- Transfer the filtrate to a separatory funnel and add an ice-cold 10% aqueous hydrochloric acid solution. This step protonates the desired product and any excess pyrrolidine, transferring them to the aqueous layer.
- Discard the organic (ether) layer.
- Cool the acidic aqueous phase in an ice bath and slowly add an ice-cold 20% aqueous sodium hydroxide solution until the solution is strongly alkaline (pH > 12). This deprotonates

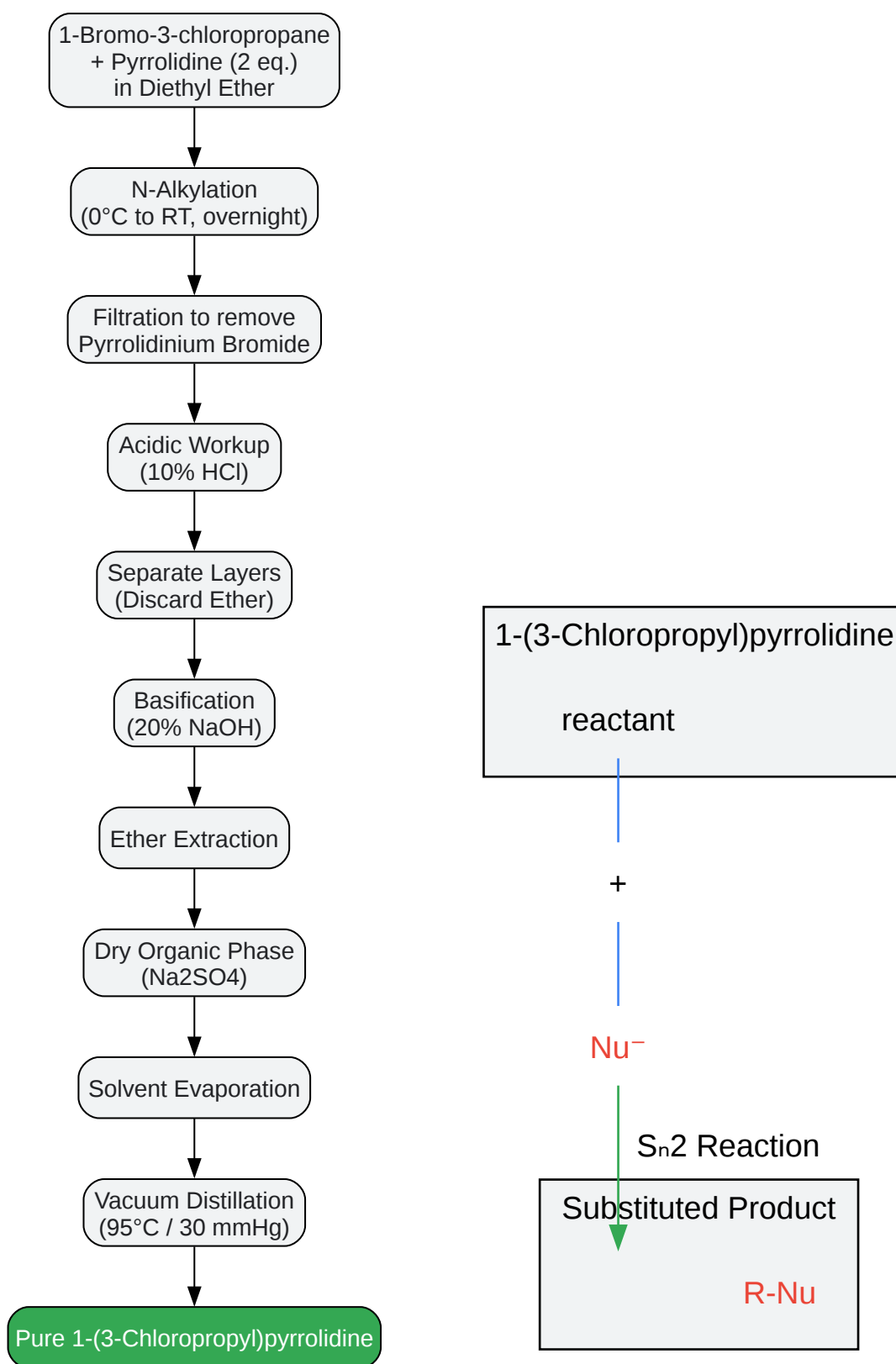
the product, making it soluble in organic solvents.

- Extract the alkaline aqueous phase multiple times with diethyl ether.

#### Step 4: Drying and Purification

- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
- Purify the resulting crude oil by vacuum distillation (e.g., at 95 °C / 30 mmHg) to yield **1-(3-Chloropropyl)pyrrolidine** as a pale yellow liquid.<sup>[3]</sup>

## Synthesis Workflow Diagram



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